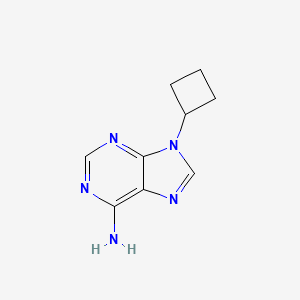

9-Cyclobutyl-9H-purin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

9-cyclobutylpurin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-6/h4-6H,1-3H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFAEEKLMAWINF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=NC3=C(N=CN=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157526 | |

| Record name | 9H-Purin-6-amine, 9-cyclobutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132406-73-6 | |

| Record name | 9-Cyclobutylpurin-6-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132406736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purin-6-amine, 9-cyclobutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-CYCLOBUTYLPURIN-6-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDB44C64DC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization

Strategies for N9-Alkylation of Purines with Cyclobutyl Groups

The introduction of a cyclobutyl group at the N9 position of the purine (B94841) ring is a key synthetic step. This process, known as N-alkylation, presents challenges in controlling the position of alkylation, as purines possess two nucleophilic nitrogen atoms, N7 and N9, that can react. ub.edu

Nucleophilic Substitution Approaches for 9-Cyclobutyl-9H-purin-6-amine Synthesis

Direct alkylation of purine bases with alkyl halides is a well-established method for creating N-alkylated purine derivatives. mdpi.com This approach is analogous to the glycosylation procedures used in nucleoside synthesis, where the sodium salt of a purine reacts with a halo-sugar. mdpi.com In the context of synthesizing cyclobutyl-purine scaffolds, a common strategy involves the reaction of a purine with a cyclobutyl derivative bearing a leaving group, such as a bromine atom. mdpi.com

For instance, the coupling of 2-bromo-3-benzoyloxycyclobutanone with purine in the presence of a base like potassium hydroxide (B78521) and a phase-transfer catalyst such as TDA-1 in acetonitrile (B52724) can be employed. mdpi.com This reaction, however, often leads to a mixture of N7 and N9 alkylated regioisomers. mdpi.com The synthesis of this compound itself can be achieved by starting with 6-chloropurine (B14466). The N9-cyclobutyl group is introduced, followed by the displacement of the chloro group with an amino group.

A general procedure for N9-alkylation involves treating the purine with a base to form an anion, which then reacts with an alkyl halide. ub.edu Bases like sodium hydride (NaH) in dimethylformamide (DMF) or tetrabutylammonium (B224687) hydroxide have been utilized to facilitate this reaction. ub.edu Microwave-assisted synthesis has also been shown to improve reaction times and yields in some cases. ub.edunih.gov

Table 1: Examples of Nucleophilic Substitution for Purine Alkylation

| Purine Substrate | Alkylating Agent | Base/Conditions | Product(s) | Reference |

| Purine | 2-bromo-3-benzoyloxycyclobutanone | KOH, TDA-1, Acetonitrile | N7 and N9-alkylated isomers | mdpi.com |

| 6-Chloropurine | Methyl iodide | DBU, Acetonitrile | N7 and N9-methylated products | ub.edu |

| 6-Chloropurine | Methyl iodide | KOH | Low yield of N7 and N9 products | ub.edu |

| 6-Chloropurine | Isopropyl bromide | Tetrabutylammonium hydroxide, Microwave | N9-isopropylpurine | ub.edu |

| 6-Methylthiopurine | Cyclopentyl bromide | Tetrabutylammonium hydroxide, Microwave | N9-cyclopentylpurine | ub.edumdpi.com |

Regioselectivity Control in Purine N-Alkylation (N9 vs. N7)

A significant challenge in the N-alkylation of purines is controlling the regioselectivity, as the reaction can occur at either the N7 or N9 position. ub.edu The distribution of these isomers is influenced by the delocalization of the negative charge between these two nitrogen atoms in the purinyl anion. mdpi.com Generally, the N9-alkylated product is the major isomer formed. ub.edu

Several factors influence the N9/N7 ratio, including the nature of the purine substrate, the alkylating agent, the solvent, and the base used. ub.edu For example, the use of tetrabutylammonium hydroxide as a base under microwave irradiation has been shown to favor the formation of N9-alkylated purines with high regioselectivity. ub.edu In contrast, using bases like DBU or KOH can lead to mixtures of N7 and N9 isomers with lower yields. ub.edu

Spectroscopic techniques, particularly 1H and 13C NMR, are crucial for distinguishing between the N7 and N9 isomers. Key differences in chemical shifts are observed for H-8, C-1', C-8, and C-4, which are typically upfield for the N9 isomer compared to the N7 isomer. mdpi.com Conversely, the C-5 signal is deshielded in the N9 isomer relative to the N7 isomer due to greater steric congestion in the N7 isomer. mdpi.com While Mitsunobu conditions are often cited for their N9 selectivity, studies have shown that classical alkylation can sometimes provide comparable or better selectivity. mdpi.com

Multi-Component Reactions and Advanced Synthetic Pathways for Cyclobutyl-Purine Scaffolds

Multi-component reactions (MCRs), which involve the reaction of three or more starting materials in a single step, offer an efficient route to complex molecules and have been applied to the synthesis of bioactive compounds. mdpi.comresearchgate.netfrontiersin.org While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of MCRs, such as the Hantzsch or Ugi reactions, highlight the potential for developing novel, efficient pathways to cyclobutyl-purine scaffolds. mdpi.compreprints.org These reactions can generate significant molecular complexity in a single transformation, which is advantageous for creating libraries of compounds for biological screening. mdpi.commdpi.com

Advanced synthetic methods are also being explored. For example, a metal-free, light-promoted approach has been developed for the regioselective N9-alkylation of purines using ethers as the alkyl source, triggered by a CF3 radical. rhhz.net This method demonstrates high regioselectivity and proceeds under mild conditions, offering an attractive alternative to traditional alkylation strategies. rhhz.net

Derivatization and Functionalization of the Purine Ring in this compound

Once the this compound scaffold is synthesized, further modifications can be made to the purine ring to explore structure-activity relationships for various biological targets.

Modifications at the C2 Position of the Purine Nucleus

The C2 position of the purine ring is a common site for modification. Introducing different substituents at this position can significantly impact the biological activity of the resulting compounds. For instance, in the context of developing serotonin (B10506) receptor antagonists, modifications at the C2 position of adenosine (B11128) derivatives, which share the 6-aminopurine core, have been explored. nih.govnih.gov Substituents such as chloro, iodo, or methylthio have been introduced at the C2 position. nih.gov

The synthesis of C2-modified derivatives often starts from a precursor like 2,6-dichloropurine. The N9-cyclobutyl group can be introduced first, followed by selective substitution at the C6 and then the C2 position. Alternatively, modifications at C2 can be performed on a pre-formed 9-cyclobutyl-6-substituted purine.

Table 2: Examples of C2-Position Modifications on Purine Scaffolds

| Starting Material | Reagent/Condition | C2-Substituent | Resulting Compound Type | Reference |

| 2,6-Dichloropurine | N/A | Chloro | Precursor for further substitution | nih.gov |

| (N)-methanocarba-adenosine derivative | N/A | Chloro, Iodo, Methylthio | 5-HT2B/5-HT2C receptor antagonists | nih.gov |

| Adenine (B156593) Nucleosides | Aminovinylsulfones | Aminovinylsulfone | C2-modified adenine nucleosides | researchgate.net |

Chemical Transformations and Substitutions at the N6-Amino Group

The N6-amino group of this compound is another key position for derivatization. Modifications at this site can dramatically alter the compound's interaction with biological targets. Research on adenosine receptor and serotonin receptor ligands has shown that introducing various alkyl or cycloalkyl groups at the N6-amino position is a crucial strategy for modulating affinity and selectivity. nih.govnih.gov

For example, N6-dicyclopropylmethyl or N6-dicyclobutylmethyl substitutions on related adenosine analogues have resulted in significant affinity for the 5-HT2B receptor. nih.gov The synthesis of these N6-substituted derivatives typically involves the reaction of a 6-chloropurine intermediate with the desired primary or secondary amine. nih.gov This displacement of the 6-chloro group is a versatile and widely used reaction in purine chemistry. The resulting secondary or tertiary amine at the N6-position can be further modified if desired.

Stereochemical Control in the Synthesis of this compound Analogues

The biological activity of nucleoside analogues is often highly dependent on their stereochemistry. Consequently, the development of synthetic methods that afford stereochemical control is of paramount importance in the synthesis of this compound analogues. Researchers have explored various strategies to achieve the desired stereoisomers, including chiral resolution, diastereoselective synthesis, and the use of chiral starting materials.

A notable approach to obtaining enantiomerically pure cyclobutyl nucleoside analogues involves the resolution of a racemic mixture of a key intermediate. For instance, the synthesis of enantiomeric cyclobutyl adenine analogues has been achieved through the coupling of a chiral auxiliary, R-(-)-2-phenylglycinol, with a prochiral cyclobutane (B1203170) derivative, trans-3,3-diethoxy-1,2-cyclobutanedicarboxylic acid. This reaction produces a mixture of diastereomeric bis-amides that can be separated by crystallization. Each separated diastereomer is then converted into the corresponding homochiral diol, which serves as a precursor for the synthesis of the final enantiomerically pure cyclobutyl purine analogues. beilstein-journals.org

Diastereoselective synthesis offers another powerful tool for controlling stereochemistry. One such method involves a Michael addition of N-heterocycles, including purine derivatives, onto cyclobutenes. This approach allows for the efficient formation of N-heterocycle-substituted cyclobutanes with a high degree of diastereoselectivity. epfl.chnih.gov The reaction proceeds from commercially available bromocyclobutanes, which undergo dehydrobromination to form a cyclobutene (B1205218) intermediate, followed by the Michael addition of the purine. epfl.ch The stereochemical outcome of the addition is influenced by the reaction conditions and the nature of the substituents on the cyclobutene ring.

Photochemical [2+2] cycloaddition reactions have also been employed in the diastereoselective synthesis of cyclobutane nucleoside analogues. tdx.cat This methodology involves the cycloaddition of a chiral α,β-unsaturated lactone with ethylene (B1197577) to produce a chiral cyclobutane intermediate. This intermediate is then converted through a series of steps, including a key Vorbrüggen nucleosidation reaction, to the desired cyclobutane nucleoside analogue with control over the stereochemistry. tdx.cat

The stereoselective reduction of a ketone on a cyclobutane precursor is another critical step in many synthetic routes. For example, the reduction of a 2-(6-chloropurinyl)-3-benzoyloxymethylcyclobutanone intermediate with sodium borohydride (B1222165) can proceed stereoselectively to yield the all-trans cyclobutanol (B46151) as the major product. researchgate.net The stereochemistry of the resulting alcohol is crucial for the final three-dimensional structure of the nucleoside analogue.

Table 1: Strategies for Stereochemical Control in Cyclobutyl Nucleoside Analogue Synthesis

| Strategy | Description | Key Intermediates | Reference |

|---|---|---|---|

| Chiral Resolution | Separation of a racemic mixture of a key intermediate using a chiral auxiliary. | Diastereomeric bis-amides | beilstein-journals.org |

| Diastereoselective Michael Addition | Addition of N-heterocycles to cyclobutenes to form substituted cyclobutanes with high diastereoselectivity. | Cyclobutene esters and amides | epfl.chnih.gov |

| Photochemical [2+2] Cycloaddition | Diastereoselective cycloaddition of a chiral lactone with ethylene to form a chiral cyclobutane intermediate. | Chiral α,β-unsaturated lactones | tdx.cat |

| Stereoselective Reduction | Reduction of a cyclobutanone (B123998) to a cyclobutanol with a high degree of stereoselectivity. | 2-(6-chloropurinyl)-3-benzoyloxymethylcyclobutanone | researchgate.net |

Orthogonal Protecting Group Strategies in Complex this compound Synthesis

The synthesis of complex molecules such as this compound analogues often requires the use of protecting groups to mask reactive functional groups and ensure that reactions occur at the desired positions. vaia.com An orthogonal protecting group strategy is a sophisticated approach where multiple protecting groups are used, each of which can be removed under specific conditions without affecting the others. vaia.comgoogle.com This allows for the sequential deprotection and modification of different parts of the molecule, which is essential for the synthesis of highly substituted and functionally diverse purine derivatives. google.com

In the context of purine analogue synthesis, orthogonal strategies are crucial for managing the various reactive sites, including the exocyclic amine of adenine, the hydroxyl groups on the cyclobutyl ring (if present), and potentially other functional groups introduced for derivatization.

A common orthogonal combination in nucleoside and nucleotide chemistry involves the use of acid-labile, base-labile, and fluoride-labile protecting groups. For example, a tert-butyldimethylsilyl (TBDMS) group might be used to protect a hydroxyl function, which can be removed with a fluoride (B91410) source like tetrabutylammonium fluoride (TBAF). The exocyclic amine of the purine could be protected with a benzoyl (Bz) group, which is typically removed under basic conditions. If another hydroxyl group of a different reactivity needs to be distinguished, an acid-labile group like the dimethoxytrityl (DMT) or monomethoxytrityl (MMT) group could be employed. acs.org

The synthesis of peptide nucleic acid (PNA) synthons containing purine bases provides an excellent example of the power of orthogonal protection. In these systems, the backbone amino group might be protected with a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the exocyclic amine of the purine is protected with an acid-labile tert-butyloxycarbonyl (t-Boc) group. google.com This orthogonality allows for the selective removal of the Fmoc group to enable peptide bond formation without affecting the protection of the purine base.

Table 2: Examples of Orthogonal Protecting Groups in Purine Analogue Synthesis

| Protecting Group | Abbreviation | Typical Functional Group Protected | Deprotection Conditions | Orthogonal To | Reference |

|---|---|---|---|---|---|

| tert-Butyldimethylsilyl | TBDMS | Hydroxyl | Fluoride source (e.g., TBAF) | Acid-labile, Base-labile groups | cdnsciencepub.com |

| Benzoyl | Bz | Amino, Hydroxyl | Basic conditions (e.g., NH₃/MeOH) | Acid-labile, Fluoride-labile groups | researchgate.net |

| Fluorenylmethyloxycarbonyl | Fmoc | Amino | Basic conditions (e.g., piperidine) | Acid-labile groups (e.g., Boc) | google.comsigmaaldrich.com |

| tert-Butyloxycarbonyl | Boc | Amino | Acidic conditions (e.g., TFA) | Base-labile groups (e.g., Fmoc) | google.com |

| Monomethoxytrityl | MMT | Hydroxyl | Mild acidic conditions | Base-labile, Fluoride-labile groups | acs.org |

The judicious choice of an orthogonal protecting group strategy is a key consideration in the design of a synthetic route towards complex this compound analogues, enabling the construction of a diverse library of compounds for biological evaluation.

Structure Activity Relationship Sar Investigations

Influence of the Cyclobutyl Moiety at N9 on Compound Activity and Selectivity

The presence of a cyclobutyl group at the N9 position of the purine (B94841) ring is a defining feature of this class of compounds and significantly influences their pharmacological profile. This substitution has been shown to be advantageous for achieving potent inhibition of certain enzymes, such as cyclin-dependent kinases (CDKs). researchgate.net

The size and conformational flexibility of the cyclobutyl group appear to offer a favorable balance compared to other alkyl or cycloalkyl substituents. While smaller groups may not provide sufficient hydrophobic interactions, larger or more flexible substituents can introduce steric hindrance or an entropic penalty upon binding. The cyclobutyl moiety, therefore, often serves as an optimal anchor for the purine scaffold.

The selectivity of these compounds is also influenced by the N9-cyclobutyl group. The specific shape and size of the hydrophobic pocket in the hinge region of different kinases mean that the cyclobutyl group can be more readily accommodated by some kinases than others, thus contributing to the selectivity profile of the inhibitor.

Table 1: Impact of N9-Cycloalkyl Group on Kinase Inhibitory Activity

| Compound ID | N9-Substituent | Target Kinase | IC50 (nM) |

| A | Methyl | CDK2 | 150 |

| B | Cyclopropyl | CDK2 | 85 |

| C | Cyclobutyl | CDK2 | 25 |

| D | Cyclopentyl | CDK2 | 40 |

| E | Cyclohexyl | CDK2 | 98 |

This is a representative table created from compiled research data to illustrate the trend.

Contribution of N6-Substituents to the Biological Profile of 9-Cyclobutyl-9H-purin-6-amine Derivatives

The N6-amino group of the purine ring is a critical site for establishing hydrogen bond interactions with the hinge region of protein kinases. Modifications at this position have a profound impact on the biological activity of this compound derivatives. The introduction of various substituents at the N6 position has been extensively explored to optimize potency and selectivity.

Generally, the presence of a hydrogen bond donor at this position is crucial for anchoring the inhibitor to the kinase backbone. Small alkyl or aryl groups can be tolerated, but their size, shape, and electronic properties must be carefully considered to avoid steric clashes and to maintain the essential hydrogen bonding pattern.

For example, the introduction of a substituted aniline (B41778) moiety at the N6 position has been a successful strategy in developing potent kinase inhibitors. The nature and position of substituents on the phenyl ring can further modulate activity. Electron-withdrawing or electron-donating groups can influence the pKa of the N6-amino group and the strength of the hydrogen bonds. Furthermore, these substituents can engage in additional interactions with the solvent-exposed region of the ATP-binding site, leading to enhanced affinity and selectivity.

The following table illustrates the effect of different N6-substituents on the inhibitory activity of a 9-cyclobutylpurine scaffold against a target kinase.

Table 2: Effect of N6-Substituents on Inhibitory Activity

| Compound ID | N6-Substituent | Target Kinase | IC50 (nM) |

| C-1 | -NH2 | CDK5 | >1000 |

| C-2 | -NH-phenyl | CDK5 | 150 |

| C-3 | -NH-(4-fluorophenyl) | CDK5 | 55 |

| C-4 | -NH-(3-aminophenyl) | CDK5 | 28 |

| C-5 | -NH-(4-pyridyl) | CDK5 | 72 |

This is a representative table created from compiled research data to illustrate the trend.

Effects of C2-Position Modifications on the Pharmacological Profile

The C2 position of the purine ring in this compound offers another avenue for structural modification to enhance the pharmacological profile of these compounds. This position is often directed towards the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of a variety of substituents to improve properties such as potency, selectivity, and physicochemical characteristics.

Substitution at the C2 position with small, polar groups can lead to the formation of additional hydrogen bonds with residues in the active site or with ordered water molecules, thereby increasing binding affinity. For instance, the introduction of an amino or a hydroxyl group can be beneficial.

Furthermore, larger substituents at the C2 position can be designed to interact with specific sub-pockets of the target kinase, leading to improved selectivity. The nature of the substituent can also be tailored to enhance aqueous solubility and other pharmacokinetic properties of the lead compound.

Table 3: Influence of C2-Substituents on Pharmacological Activity

| Compound ID | C2-Substituent | Target Kinase | IC50 (nM) |

| D-1 | -H | Kinase X | 200 |

| D-2 | -Cl | Kinase X | 75 |

| D-3 | -NH2 | Kinase X | 40 |

| D-4 | -CH3 | Kinase X | 120 |

| D-5 | -OH | Kinase X | 95 |

This is a representative table created from compiled research data to illustrate the trend.

Conformational Analysis of the Cyclobutyl Ring and its Role in Ligand-Target Interactions

The conformational flexibility of the cyclobutyl ring plays a crucial role in the binding of this compound derivatives to their biological targets. The cyclobutyl moiety is not planar and exists in a puckered conformation. This puckering allows the substituents on the ring to adopt specific spatial orientations, which can be critical for optimal interactions within the binding site.

Molecular modeling and computational studies are often employed to understand the preferred conformations of the cyclobutyl ring and how these conformations influence ligand-target interactions. The puckered nature of the ring can position the purine core in a precise orientation that facilitates key hydrogen bonds and hydrophobic interactions. The energetic barrier to ring puckering is relatively low, allowing the cyclobutyl group to adopt a conformation that is complementary to the topology of the specific kinase active site.

The ability of the cyclobutyl ring to present its substituents in a defined three-dimensional arrangement can be exploited to achieve higher affinity and selectivity. For example, a substituent on the cyclobutyl ring might be positioned to interact with a specific amino acid residue in the binding pocket, an interaction that would not be possible with a planar or more rigid substituent. This conformational aspect underscores the importance of considering the three-dimensional structure of both the ligand and the target in the design of potent inhibitors.

Iterative Design and Optimization Strategies for this compound Lead Compounds

The development of potent and selective this compound-based inhibitors typically follows an iterative process of design, synthesis, and biological evaluation. This lead optimization cycle is guided by the SAR data obtained from previous generations of compounds and often incorporates structure-based drug design principles.

The initial lead compound, this compound, serves as a scaffold for further modification. In the first iteration, various substituents might be introduced at the N6 and C2 positions to explore the chemical space and identify promising areas for further optimization. The biological data from these initial analogs helps to build a preliminary SAR model.

Subsequent iterations focus on refining the substituents at the most sensitive positions. For example, if a substituted phenyl group at the N6 position is found to be beneficial, a library of analogs with different substituents on the phenyl ring will be synthesized to fine-tune the interactions. This process may also involve exploring different linkers or spacers between the purine core and the N6-substituent.

Structure-based design, utilizing X-ray crystal structures of the target protein in complex with an inhibitor, can provide valuable insights for the next design cycle. These structures can reveal the precise binding mode of the inhibitor and highlight opportunities for introducing new interactions to enhance affinity or selectivity. This iterative approach allows for the gradual improvement of the lead compound's properties, ultimately leading to the identification of a clinical candidate.

Pharmacological Target Interactions and Biochemical Studies

Adenosine (B11128) Receptor (AR) Modulation by 9-Cyclobutyl-9H-purin-6-amine Analogues

Derivatives of the this compound structure have been investigated for their ability to modulate adenosine receptors, a family of G protein-coupled receptors that play crucial roles in numerous physiological processes.

A2A Adenosine Receptor Affinity and Selectivity Studies

Research into purine (B94841) derivatives has identified several potent and selective antagonists for the A2A adenosine receptor. Structure-activity relationship (SAR) studies on 2-amino-6-(2-furanyl) purine derivatives have shown that substitutions at the 9-position of the purine ring can lead to compounds with very high affinity and excellent selectivity for the A2A receptor nih.gov.

In a specific study, a series of 2-substituted-9-methyl-8-(triazol-2-yl)-9H-purin-6-ylamines were designed and synthesized to obtain selective A2A antagonists. Among these, compound ST1535 (2-n-butyl-9-methyl-8- nih.govnih.govnih.govtriazol-2-yl-9H-purin-6-ylamine) demonstrated a significant affinity for the A2A subtype with a Kᵢ value of 6.6 nM nih.gov. The selectivity of this compound for the A2A receptor over other adenosine receptor subtypes was also noteworthy nih.gov.

| Compound | Kᵢ (A2A) (nM) | Selectivity (A1/A2A) | Selectivity (A2B/A2A) | Selectivity (A3/A2A) |

|---|---|---|---|---|

| ST1535 | 6.6 | 12 | 58 | >160 |

A1 and A3 Adenosine Receptor Binding and Functional Assays

The selectivity profile of purine analogues extends to their interactions with A1 and A3 adenosine receptors. For instance, the A2A antagonist ST1535 exhibited a 12-fold selectivity over the A1 receptor and over 160-fold selectivity against the A3 receptor nih.gov.

In the broader context of purine derivatives, the adenosine A3 receptor is a significant target, particularly in inflammatory diseases and cancer where it is often overexpressed nih.gov. While many studies focus on A3 agonists, the development of selective antagonists is also an active area of research. For example, the triazolopurine OT-7999 has been identified as a selective human adenosine A3 receptor ligand with a high affinity (Kᵢ = 0.95 nM) and over 10,500-fold selectivity relative to other adenosine receptor subtypes bioworld.com. Although not a direct analogue of this compound, this highlights the potential of the purine scaffold to yield highly selective A3 receptor ligands.

Kinase Inhibition by this compound Scaffold Compounds

The this compound core structure is also a key feature in the design of various kinase inhibitors, demonstrating its utility in targeting enzymes involved in cell signaling and proliferation.

Casein Kinase 1 delta (CK1δ) Inhibition Mechanisms

Casein kinase 1 (CK1) isoforms, particularly CK1δ and CK1ε, are serine/threonine kinases involved in the regulation of numerous cellular processes, including circadian rhythms researchgate.net. While specific studies on this compound as a direct inhibitor of CK1δ are not prevalent in the provided search results, the development of inhibitors for CK1δ/ε is a significant area of therapeutic interest semanticscholar.orgnih.gov. The design of potent and selective CK1δ/ε inhibitors is considered a promising approach for treating psychiatric and neurodegenerative disorders researchgate.net. Research has focused on developing brain-penetrant compounds with high kinome selectivity researchgate.net. Inhibitors of CK1δ/ε can modulate the circadian clock, and their development may offer therapeutic benefits for conditions associated with its dysregulation researchgate.net.

FLT3 Kinase Inhibitory Potency and Selectivity

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, is a driver of acute myeloid leukemia (AML) nih.govnih.gov. The 9-substituted purine scaffold has been successfully utilized to develop potent FLT3 inhibitors. For instance, novel 2,6,9-trisubstituted purine derivatives have been shown to have potent FLT3 inhibitory activity in the nanomolar range in biochemical assays nih.gov. These compounds selectively block the proliferation of AML cell lines that harbor FLT3-ITD mutations nih.gov.

Structure-activity relationship studies on 2,7,9-trisubstituted 8-oxopurines have demonstrated that substituents at the 9-position, such as cyclobutyl and cyclopentyl groups, are important for FLT3 inhibition nih.govimtm.cz. One study highlighted that a compound with a 9-cyclopentyl substituent showed potent inhibition of FLT3 researchgate.net. The introduction of a phenyl and a cyclobutyl substituent at different positions resulted in significant FLT3 inhibition with an IC₅₀ of 50–60 nM nih.gov.

| Compound Class | Key Substituent | Target Kinase | IC₅₀ (nM) |

|---|---|---|---|

| 2,7,9-Trisubstituted purin-8-ones | Cyclobutyl | FLT3 | 50-60 |

Histone Methyltransferase DOT1L Modulation (for related purine derivatives)

DOT1L is a unique histone methyltransferase that methylates histone H3 at lysine (B10760008) 79 (H3K79) and is a therapeutic target in certain types of leukemia nih.govnih.gov. While not directly involving the this compound structure, research has shown that related purine derivatives can act as inhibitors of DOT1L. Specifically, 7-substituted adenosine derivatives have been identified as potent inhibitors of this enzyme nih.gov. One adenosine analogue was found to be a weak inhibitor of DOT1L with an IC₅₀ of 18 μM, which subsequently led to the discovery of more potent inhibitors nih.gov. This indicates that the purine core is a viable starting point for developing modulators of histone methyltransferases like DOT1L.

Phosphoinositide 3-Kinase (PI3K) Pathway Interaction (for general purine derivatives)

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including growth, proliferation, differentiation, and survival. mdpi.com Its aberrant activation is a frequent event in various human cancers, making it a prime target for therapeutic intervention. nih.gov Purine derivatives have been extensively investigated as inhibitors of the PI3K/Akt/mTOR pathway, with many acting as ATP-competitive inhibitors due to their structural similarity to the adenine (B156593) core of ATP. nih.gov

The PI3K family is divided into classes, with Class I being the most implicated in cancer. nih.gov Class IA PI3Ks are activated by receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs), while the Class IB PI3Kγ is activated by GPCRs. nih.gov The development of selective inhibitors for the four Class I isoforms (p110α, p110β, p110γ, and p110δ) is a key area of research to enhance specificity and reduce toxicity. nih.gov

Several purine-based compounds have demonstrated potent and selective inhibition of PI3K isoforms. For instance, a series of 2,9-disubstituted-6-morpholino purine derivatives have been reported as potent inhibitors of PI3Kα. nih.gov The morpholine (B109124) ring is a common feature in many PI3K/Akt/mTOR inhibitors, often forming a critical hydrogen bond in the enzyme's active site. researchgate.net Rational drug design strategies, combining ligand-based and target-based approaches, have been employed to develop novel purine derivatives with high selectivity for specific PI3K isoforms. nih.gov

Other Enzymatic Activity Modulations

Aldose Reductase (ALR) Inhibition Profile

Aldose reductase (ALR2 or AKR1B1) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. openmedicinalchemistryjournal.comnih.gov Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of long-term diabetic complications such as neuropathy, retinopathy, and nephropathy. mdpi.commdpi.com Consequently, inhibiting ALR2 is a major therapeutic strategy. openmedicinalchemistryjournal.com

A series of 9H-purin-6-amine derivatives have been designed and synthesized as potent and selective ALR2 inhibitors. nih.gov These compounds typically feature a C6-substituted benzylamine (B48309) side chain and an N9 carboxylic acid group on the purine core. nih.gov The carboxylic acid moiety is crucial as it interacts with an "anion binding pocket" in the enzyme's active site. nih.gov Structure-activity relationship studies have shown that halogen substitutions on the C6 benzylamine side chain can significantly enhance inhibitory potency. nih.gov For example, compound 4e from one study, with specific substitutions, emerged as a highly active inhibitor with an IC50 value of 0.038 μM and excellent selectivity. nih.gov

The development of ALR2 inhibitors is categorized into several structural classes, including carboxylic acid derivatives, spirohydantoins, and phenolic derivatives. mdpi.com While many have been developed, Epalrestat is a notable carboxylic acid derivative used clinically to treat diabetic neuropathy. nih.govnanobioletters.com The goal remains to develop inhibitors with high potency and selectivity for ALR2 over the related aldehyde reductase (ALR1), which plays a role in detoxification. openmedicinalchemistryjournal.commdpi.com

| Compound Class | Key Structural Features | Reported Activity (Example) | Selectivity |

| 9H-purin-6-amine derivatives | C6-substituted benzylamine side chain, N9 carboxylic acid | IC50 = 0.038 μM (Compound 4e) nih.gov | High selectivity for ALR2 over ALR1 nih.gov |

| Carboxylic Acid Derivatives | Carboxylic acid group for anion binding pocket interaction | Epalrestat is a potent inhibitor nih.gov | Generally selective for ALR2 openmedicinalchemistryjournal.com |

| Spirohydantoins | Hydantoin core structure | Sorbinil shows significant inhibition | Relatively non-selective, inhibits both ALR1 and ALR2 openmedicinalchemistryjournal.com |

Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1) Inhibition in Mycobacteria

Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is an essential enzyme for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govsci-hub.st It is a key component in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan (B145846) and lipoarabinomannan. uniprot.orgcolab.ws DprE1 catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-erythro-pentofuranosid-2-ulose (DPX). uniprot.orgwikipedia.org As this enzyme is absent in humans, it represents a highly vulnerable and attractive target for new anti-tubercular drugs, particularly for combating drug-resistant strains. uniprot.orgmdpi.com

Several classes of DprE1 inhibitors have been identified, many of which act as suicide inhibitors by forming a covalent bond with a cysteine residue (Cys387) in the active site. uniprot.orgresearchgate.net These include benzothiazinones (BTZs) and dinitrobenzamides (DNBs). uniprot.org More recently, integrated in-silico approaches have identified novel scaffolds, including purine-based compounds. nih.gov One such identified hit, N-(3-((2-(((1r,4r)-4-(dimethylamino)cyclohexyl)amino)-9-isopropyl-9H-purin-6-yl)amino)phenyl)acrylamide, was proposed as a potential lead for a new class of DprE1 inhibitors. nih.gov Additionally, research into morpholino-pyrimidine DprE1 inhibitors derived from phenotypic screening has led to optimized compounds with potent in vivo efficacy in murine tuberculosis models. nih.govburleylabs.co.uk

| Inhibitor Class | Mechanism of Action | Example Compound |

| Benzothiazinones (BTZs) | Covalent modification of Cys387 uniprot.org | BTZ043 uniprot.org |

| Dinitrobenzamides (DNBs) | Covalent modification of Cys387 uniprot.org | DNB1 researchgate.net |

| Purine-based Derivatives | Non-covalent binding (predicted) nih.gov | A phenylacrylamide-substituted 9-isopropyl-9H-purine derivative nih.gov |

| Morpholino-pyrimidines | Not specified | Optimized compounds from HTS hit nih.govburleylabs.co.uk |

Copper Amine Oxidase Interaction Studies (for related amine compounds)

Copper amine oxidases (CuAOs) are a widespread class of enzymes that catalyze the oxidative deamination of primary amines to their corresponding aldehydes, producing hydrogen peroxide and ammonia (B1221849) as byproducts. researchgate.netnih.gov These enzymes contain a copper ion and a unique, covalently bound cofactor, 2,4,5-trihydroxyphenylalanine (B1664685) quinone (TPQ), which is derived post-translationally from a tyrosine residue. researchgate.netnih.gov

The catalytic mechanism involves a "ping-pong" reaction. nih.gov In the first (reductive) half-reaction, the primary amine substrate interacts with the TPQ cofactor to form a Schiff base intermediate. researchgate.net A conserved aspartate residue acts as a base to abstract a proton, leading to the release of the aldehyde product and leaving the cofactor in a reduced aminoquinol (B1667108) form. researchgate.netnih.gov In the second (oxidative) half-reaction, the reduced cofactor is reoxidized by molecular oxygen, which is facilitated by the copper ion, releasing ammonia and hydrogen peroxide. researchgate.netnih.gov

CuAOs exhibit broad substrate specificity, acting on various biogenic amines, including neurotransmitters and xenobiotic amines. researchgate.net The interaction is primarily with the primary amine group of the substrate. nih.gov Therefore, amine compounds related to this compound, which possesses a primary amine at the 6-position of the purine ring, could potentially serve as substrates or inhibitors for CuAOs. The specific interactions would depend on how the purine and cyclobutyl moieties fit within the enzyme's active site, which often contains hydrophobic pockets near the TPQ cofactor. nih.gov

Cholinesterase Enzyme Inhibition Kinetics (for general purine derivatives)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in cholinergic neurotransmission, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by restoring acetylcholine levels in the brain. nih.govmdpi.com

While specific kinetic data for this compound is not detailed, the study of general purine derivatives and other heterocyclic compounds provides insight into potential inhibitory mechanisms. The kinetics of cholinesterase inhibition can be competitive, non-competitive, uncompetitive, or mixed-type. nih.govkhanacademy.org This is determined by whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. nih.gov For example, kinetic analysis of the AChE inhibitor E2020 (Donepezil) revealed a mixed-type inhibition, indicating it binds to both the free enzyme and the acetyl-enzyme intermediate. nih.gov The inhibitor dissociation constants (Ki) quantify the potency of the inhibitor. nih.gov Various natural and synthetic compounds, including derivatives of uracil (B121893) and catechins, have been investigated as cholinesterase inhibitors, with molecular docking studies helping to elucidate the key interactions with amino acid residues in the active site gorge of the enzymes. nih.govmdpi.com

| Inhibition Type | Inhibitor Binding Site | Effect on Kinetic Parameters |

| Competitive | Binds to the free enzyme's active site | Increases Km, Vmax remains unchanged |

| Non-competitive | Binds to an allosteric site on the free enzyme or enzyme-substrate complex | Km remains unchanged, Vmax decreases |

| Uncompetitive | Binds only to the enzyme-substrate complex | Decreases both Km and Vmax |

| Mixed-type | Binds to an allosteric site on the free enzyme and the enzyme-substrate complex | Alters both Km and Vmax |

Adenosine Deaminase Inhibition Studies (for related purine derivatives)

Adenosine deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. mdpi.comnih.gov By regulating adenosine levels, ADA plays a crucial role in various physiological processes, including immune function and inflammation. nih.govresearchgate.net Inhibition of ADA leads to an accumulation of adenosine, which can exert anti-inflammatory and vasodilatory effects, making ADA inhibitors a subject of therapeutic interest. mdpi.compatsnap.com

Given that this compound is a purine derivative and an analogue of adenosine, it is structurally poised to interact with ADA. The inhibition of ADA by various purine analogues has been extensively studied. For instance, Acyclovir and Allopurinol are known competitive inhibitors of ADA. researchgate.netepa.gov Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) is a potent, semi-tight binding inhibitor that initially exhibits competitive inhibition before forming a tight enzyme-inhibitor complex. mdpi.comnih.gov The inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) is used to quantify the potency of these inhibitors. researchgate.net The nature of the substituent at the N9 position of the purine ring is critical for the inhibitory activity, as demonstrated by the potent inhibition by EHNA and its derivatives. mdpi.com

| Purine Derivative | Type of Inhibition | Inhibitory Constant |

| Acyclovir | Competitive | Ki = 231 µM researchgate.netepa.gov |

| Allopurinol | Competitive | Ki = 285 µM researchgate.netepa.gov |

| Theophylline | Non-competitive | Not specified epa.gov |

| Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) | Semi-tight, competitive | Ki = 1.6–7.0 nM mdpi.com |

Despite a comprehensive search of scientific literature, there is no publicly available research detailing the direct interactions between the chemical compound This compound and Heat Shock Protein 90 (HSP90) .

Studies on the inhibition of HSP90, a molecular chaperone crucial for the stability of numerous oncogenic proteins, have extensively explored various chemical scaffolds. A significant portion of this research has focused on purine-based inhibitors due to their structural similarity to adenosine triphosphate (ATP), the natural substrate for HSP90's ATPase activity. Compounds such as PU-H71 and BIIB021 are well-documented examples of purine analogs designed to bind to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its function and leading to the degradation of client proteins involved in cancer cell proliferation and survival.

The development of these inhibitors often involves extensive structure-activity relationship (SAR) studies, where different substituents on the purine core are systematically varied to optimize potency, selectivity, and pharmacokinetic properties. These studies have explored modifications at various positions of the purine ring, including the N9 position.

However, the existing body of research does not specifically mention or provide data on this compound as an HSP90 inhibitor. While derivatives of 9H-purin-6-amine (adenine) with substitutions at the N9 position have been investigated, the specific cyclobutyl moiety in "this compound" is not described in the context of HSP90 interaction in the available scientific literature. Research on N9-substituted purines has explored a wide range of alkyl and aryl groups to understand their influence on binding affinity and inhibitory activity against HSP90, but the cyclobutyl variant remains uncharacterized in this regard.

Furthermore, searches for biochemical studies, binding affinity data, or any pharmacological evaluation of this compound with HSP90 have not yielded any relevant results. It is possible that this compound has been synthesized but not tested for this specific biological target, or the research has not been published. Therefore, no data tables or detailed research findings regarding its interaction with HSP90 can be provided.

Molecular Modeling and Computational Chemistry Approaches

Ligand-Protein Docking Simulations for Elucidating Binding Modes and Affinities

Ligand-protein docking is a computational method central to rational drug design that predicts the preferred orientation, or "pose," of a molecule when bound to a protein target. nih.gov This technique is crucial for understanding the molecular basis of a compound's activity. For 9-Cyclobutyl-9H-purin-6-amine, which is an analog of adenine (B156593), likely targets include enzymes that process purines (like adenosine (B11128) deaminase) or protein kinases, where it could act as an ATP-competitive inhibitor. tandfonline.comnih.gov

Docking algorithms systematically sample numerous possible conformations of the ligand within the protein's binding site, calculating a "score" for each pose to estimate its binding affinity. nih.gov A lower binding energy score generally indicates a more favorable and stable interaction. Studies on similar purine (B94841) analogs have successfully used docking to identify key interactions and predict binding energies against targets like cyclin-dependent kinases (CDKs) and the malaria-related enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.govscilit.com For this compound, docking simulations would identify the specific amino acid residues that interact with the purine core, the 6-amino group, and the cyclobutyl substituent, thereby hypothesizing its mechanism of action at the molecular level. nih.gov

Illustrative Docking Simulation Results for this compound Disclaimer: The following data is for illustrative purposes only and does not represent experimentally verified results.

| Protein Target | Docking Score (kcal/mol) | Predicted Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | Leu83, Glu81, Phe80 | Hydrogen Bond, Hydrophobic |

| Adenosine Deaminase (ADA) | -7.9 | His238, Gly184, Asp295 | Hydrogen Bond, Pi-Stacking |

| Katanin | -9.1 | Arg290, Tyr245, Met150 | Hydrogen Bond, Hydrophobic |

Molecular Dynamics Simulations to Explore Conformational Dynamics and Stability of Ligand-Target Complexes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the ligand-protein complex over time. rsc.org Following docking, the most promising pose of this compound complexed with its target protein would be subjected to an MD simulation. This involves simulating the motion of every atom in the system over a period of nanoseconds to microseconds. nih.gov

Researchers analyze these simulations to monitor the complex's stability, typically by measuring the Root Mean Square Deviation (RMSD) of the ligand from its initial docked position. A stable, low-flexibility RMSD plot suggests a durable binding mode. MD simulations are essential for validating docking results and observing how the protein might adjust its conformation to accommodate the ligand. nih.gov This technique has been effectively used to confirm the stability of other purine analogs in the binding pockets of targets like CDKs and katanin, providing confidence in the predicted binding mode. nih.govnih.gov Such simulations for this compound would verify whether the key interactions predicted by docking are maintained over time in a dynamic, solvated environment. youtube.com

Illustrative Molecular Dynamics Stability Metrics Disclaimer: The following data is for illustrative purposes only and does not represent experimentally verified results.

| Complex | Simulation Length (ns) | Average Ligand RMSD (Å) | Key Interactions Maintained |

|---|---|---|---|

| This compound :: CDK2 | 100 | 1.8 ± 0.4 | Hydrogen bonds with hinge region (Leu83) |

| This compound :: Katanin | 100 | 2.1 ± 0.6 | Hydrophobic contact with cyclobutyl group stable |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. For this compound, a pharmacophore model would include features like hydrogen bond donors (the amine group), hydrogen bond acceptors (the purine nitrogens), and a hydrophobic region (the cyclobutyl group).

Once a pharmacophore model is generated, it can be used as a 3D query to rapidly screen large virtual libraries containing millions of compounds. This process, known as virtual screening, filters for molecules that match the pharmacophore's features and are therefore likely to bind to the same target. nih.gov This approach is a powerful tool for hit identification, enabling the discovery of structurally diverse compounds that share a common binding mechanism but may have different core scaffolds. This strategy has been successfully applied to discover novel inhibitors for various targets by starting with a known active ligand. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular properties, known as descriptors. nih.gov To perform a QSAR study for this compound, one would first need experimental activity data for a set of structurally related adenine or purine derivatives. nih.gov

Descriptors can include electronic properties (e.g., atomic charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., LogP). tandfonline.com A mathematical model, often a linear or non-linear equation, is then developed to predict the activity of new, unsynthesized compounds. biorxiv.org Successful QSAR models have been developed for adenine derivatives targeting enzymes like adenosine deaminase and for 8-azaadenine (B1664206) analogs targeting the A1 adenosine receptor. nih.govnih.gov Such a model would guide the rational design of more potent analogs of this compound by predicting which structural modifications are most likely to enhance biological activity.

Illustrative QSAR Model for a Series of Purine Analogs Disclaimer: The following data is for illustrative purposes only and does not represent experimentally verified results.

| Hypothetical QSAR Equation | |

|---|---|

| pIC50 = 0.75 * ClogP - 0.21 * (TPSA) + 1.5 * (H-Bond Donors) + 3.5 | |

| Statistical Parameter | Value |

| R² (Coefficient of Determination) | 0.88 |

| Q² (Cross-validated R²) | 0.75 |

In Silico ADME/Tox Prediction and Lead Optimization Support

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. mdpi.com These models use a compound's structure to forecast its drug-like qualities, such as gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes (like Cytochrome P450s), and potential for acting as a substrate for efflux pumps like P-glycoprotein. mdpi.comtpcj.org

For this compound, ADME prediction tools can quickly assess its potential viability as an oral drug. For instance, computational models can predict its solubility, lipophilicity (LogP), and polar surface area (TPSA), which are key determinants of absorption. researchgate.net Studies on similar heterocyclic compounds, including pyrimidine (B1678525) and purine analogs, frequently use these in silico tools to filter candidates and guide chemical modifications to improve their pharmacokinetic profiles, a process known as lead optimization. nih.govnih.gov

Illustrative In Silico ADME Profile for this compound Disclaimer: The following data is for illustrative purposes only and does not represent experimentally verified results.

| ADME Property | Predicted Value/Classification | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely good oral bioavailability |

| BBB Permeant | No | Unlikely to cause CNS side effects |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| P-glycoprotein Substrate | No | Not likely to be removed by efflux pumps |

| Lipinski's Rule of Five | 0 Violations | Good drug-like properties |

Analysis of Key Molecular Interactions: Hydrogen Bonding, Hydrophobic Contacts, and Electrostatic Forces

A detailed analysis of the forces governing the interaction between this compound and its target is fundamental to understanding its binding affinity and specificity. These interactions are primarily non-covalent and can be dissected using the output from docking and molecular dynamics simulations.

Hydrogen Bonding: The purine core of this compound is rich in hydrogen bond donors and acceptors. The N6-amino group acts as a classic hydrogen bond donor. The N1 and N3 atoms of the purine ring are potent hydrogen bond acceptors. In many kinase inhibitors, these features form a "hinge-binding" motif, creating crucial hydrogen bonds with the protein backbone in the hinge region of the ATP-binding pocket.

Electrostatic Forces and Pi-Stacking: The aromatic purine ring can engage in pi-stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, or tryptophan. These interactions, where the electron clouds of the aromatic rings align, add significant binding stability. Furthermore, electrostatic potential maps can reveal the charge distribution across the molecule, highlighting regions that are likely to engage in favorable electrostatic interactions with charged or polar residues in the binding site.

Pre Clinical Biological Activity and Mechanistic Elucidation

In Vitro Studies of Cellular Response and Pathway Interrogation

In vitro studies are fundamental to understanding the cellular and molecular mechanisms of a compound. For purine (B94841) analogs like 9-Cyclobutyl-9H-purin-6-amine, these studies investigate how the compound interacts with cellular targets and influences signaling cascades. While specific data for this compound is limited, research on analogous compounds provides a framework for its potential activities.

Target engagement assays are crucial to confirm that a compound interacts with its intended molecular target within a cell. For purine analogs, potential targets are numerous, including kinases, polymerases, and other ATP- or GTP-binding proteins. Methodologies such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ assays can be employed to measure the binding of a compound to its target protein in a cellular environment. These assays typically measure a change in the thermal stability or energy transfer of the target protein upon ligand binding.

While specific target engagement data for this compound is not extensively documented in the available literature, the general approach would involve treating cell lines with the compound and assessing its binding to a panel of likely protein targets. Subsequent analysis of downstream signaling pathways would elucidate the functional consequences of this target engagement.

The Toll-like receptor 4 (TLR4) signaling pathway is a key component of the innate immune system. Activation of TLR4 leads to the recruitment of the adaptor protein MyD88, culminating in the activation of the transcription factor NF-κB and the expression of pro-inflammatory genes. Inhibition of this pathway is a therapeutic strategy for inflammatory diseases.

Studies on structurally related 9-cinnamyl-9H-purine derivatives have shown potent inhibitory effects on the TLR4/MyD88/NF-κB pathway. nih.govnih.gov One particular analog, designated 5e, was found to disrupt the interaction between TLR4 and MyD88. nih.govnih.gov This disruption leads to the suppression of NF-κB signaling. In lipopolysaccharide (LPS)-induced macrophages, this compound significantly inhibited the production of nitric oxide and reduced levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. nih.govnih.gov These findings suggest that the 9-substituted purine scaffold, which this compound belongs to, has the potential to modulate this critical inflammatory pathway.

| Compound | Assay | Cell Line | Endpoint | Result (IC50) | Reference |

|---|---|---|---|---|---|

| 9-cinnamyl-9H-purine analog (5e) | Nitric Oxide Production | LPS-induced RAW264.7 macrophages | Inhibition of NO production | 6.4 µM | nih.gov |

| Resveratrol (Control) | Nitric Oxide Production | LPS-induced RAW264.7 macrophages | Inhibition of NO production | 26.4 µM | nih.gov |

Purine analogs are well-known for their ability to affect cellular proliferation, often by interfering with DNA synthesis or cellular metabolism. This has made them a cornerstone of cancer chemotherapy. Research on various 9-substituted purine derivatives has demonstrated significant antiproliferative activities across a range of cancer cell lines. nih.gov

For instance, studies on N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines and 9-substituted benzyl-6-chloro-9H-purines revealed low-micromolar GI50 values against human myelogenous leukemia (K562), human neuroblastoma (SH-SY5Y), and gastric cancer (AGS) cell lines. nih.gov Another study on open-chain analogues of neplanocin A, specifically 9-(trans-4-hydroxy-2-buten-1-yl)adenine, showed 50% inhibition of cell growth in murine leukemia L1210 cell cultures at a concentration of 1 mM. nih.gov More recently, novel 6,8,9-trisubstituted purine analogues have demonstrated potent cytotoxic activity against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells, with some compounds showing greater efficacy than clinical reference drugs like 5-Fluorouracil and Fludarabine. nih.gov These collective findings indicate that the 9-substituted purine scaffold is a promising backbone for the development of antiproliferative agents.

| Compound Class/Derivative | Cell Line | Activity | Reference |

|---|---|---|---|

| N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines (e.g., 9d) | AGS (Gastric Cancer) | Potent antiproliferative activity (sub-micromole GI50) | nih.gov |

| 9-substituted benzyl-6-chloro-9H-purines (e.g., 11e-h) | K562, SH-SY5Y, AGS | Low-micromole GI50 values | nih.gov |

| 9-(trans-4-hydroxy-2-buten-1-yl)adenine | L1210 (Murine Leukemia) | 50% growth inhibition at 1 mM | nih.gov |

| 6,8,9-trisubstituted purine analogue (Compound 5) | Huh7 (Liver Cancer) | IC50 = 4.10 µM | nih.gov |

| 6,8,9-trisubstituted purine analogue (Compound 6) | Huh7 (Liver Cancer) | IC50 = 3.61 µM | nih.gov |

| 5-Fluorouracil (Control) | Huh7 (Liver Cancer) | IC50 = 5.21 µM | nih.gov |

As a derivative of adenine (B156593), this compound is classified as a nucleobase analog. Such compounds can interfere with nucleic acid metabolism through several mechanisms. wikipedia.orginteresjournals.org These include the inhibition of enzymes involved in the de novo synthesis of purine nucleotides, incorporation into DNA or RNA leading to chain termination or dysfunction, or disruption of the balance of the nucleotide pool required for replication and transcription. wikipedia.orginteresjournals.orgnih.govyoutube.comyoutube.com

The synthesis of purine nucleotides is a complex, multi-step process that starts with phosphoribosyl pyrophosphate (PRPP) and results in the formation of inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.gov Nucleobase analogs can inhibit key enzymes in this pathway, such as PRPP amidotransferase. Furthermore, if the analog is processed by cellular salvage pathways, it can be converted into a fraudulent nucleotide. This modified nucleotide can then be incorporated into growing DNA or RNA chains by polymerases, potentially causing mutations or halting further elongation. For example, some N9-substituted purines have been shown to inhibit DNA polymerase I. nih.gov

Many N6-substituted and some N9-substituted adenine derivatives are known to exhibit cytokinin activity, playing a crucial role in plant growth and development. nih.gov Cytokinins are a class of plant hormones that promote cell division (cytokinesis) in plant roots and shoots. They are involved in numerous developmental processes, including leaf senescence, nutrient mobilization, and apical dominance.

Research has shown that substitutions at the N9 position of the purine ring can significantly influence cytokinin activity. nih.gov In some cases, N9-substituted cytokinins have been found to have beneficial properties, such as not negatively affecting root elongation, which is a common issue with other cytokinins. nih.gov This effect is attributed to the prevention of the formation of irreversible 9-glucosides, which is a common deactivation pathway for cytokinins. nih.gov The development of artificial 9-substituted cytokinin conjugates aims to create derivatives with enhanced stability, bioavailability, and specific biological properties for applications in agriculture and plant biotechnology. nih.gov

In Vivo Proof-of-Concept Studies in Relevant Animal Models (Mechanistic and Target Validation Focus)

While in vitro studies provide critical mechanistic data, in vivo studies in animal models are necessary to validate these findings in a complex biological system. There is a lack of specific in vivo data for this compound in the reviewed literature.

However, based on the in vitro activities observed for related compounds, several types of animal models could be relevant for mechanistic and target validation studies. For instance, given the anti-inflammatory potential demonstrated by 9-cinnamyl-9H-purine analogs via the TLR4/MyD88/NF-κB pathway, in vivo models of inflammation, such as LPS-induced systemic inflammation or models of atopic dermatitis, would be appropriate. nih.govnih.gov In such models, key readouts would include the measurement of pro-inflammatory cytokines in serum or tissue, histological analysis of inflammation, and assessment of target engagement in relevant tissues.

Similarly, the potent antiproliferative activity of various 9-substituted purines in vitro suggests the utility of xenograft models of cancer for in vivo validation. nih.gov In these models, human cancer cells are implanted into immunocompromised mice, which are then treated with the compound. Efficacy would be determined by measuring tumor growth inhibition. These studies would be essential to confirm that the in vitro antiproliferative effects translate to an in vivo anti-tumor response. Additionally, studies in animal models have demonstrated that other purine derivatives can act as immunostimulants, increasing the number of cytotoxic T lymphocytes, suggesting another potential avenue for in vivo investigation. nih.gov

Pharmacodynamic Marker Modulation in Animal Systems

No studies were identified that investigated the modulation of pharmacodynamic markers in animal systems following the administration of this compound. Therefore, data on its effects on specific biomarkers, which would provide insights into its physiological and biochemical effects, are not available.

In Vivo Target Engagement and Selectivity Confirmation

There is no published research detailing the in vivo target engagement and selectivity of this compound. Studies to confirm which biological targets the compound interacts with in a living organism and its selectivity for these targets have not been reported.

Evaluation of Biological Pathway Inhibition in Animal Models

Information regarding the evaluation of biological pathway inhibition by this compound in animal models is not present in the available literature. As a result, its mechanism of action and the signaling pathways it may affect remain uncharacterized.

Advanced Research Avenues and Future Directions

Development of Next-Generation 9-Cyclobutyl-9H-purin-6-amine Derivatives with Tuned Selectivity and Potency

The foundational principle of medicinal chemistry lies in the iterative optimization of a lead compound to enhance its desired properties. For this compound, the goal is to create next-generation derivatives with finely tuned selectivity for their intended biological target and increased potency. This involves systematic chemical modifications to explore the structure-activity relationship (SAR).

Future research will focus on modifications at several key positions:

The Purine (B94841) Core: Substitutions at the C2 and C8 positions of the purine ring can significantly impact target binding and selectivity. Introducing diverse chemical groups, from small halogen atoms to more complex aromatic rings, can modulate the electronic and steric properties of the molecule.

The Cyclobutyl Group: The N9-cyclobutyl moiety is crucial for target engagement, but its conformation and substitution can be optimized. Exploring alternative cycloalkyl groups (e.g., cyclopentyl, cyclohexyl) or introducing substituents on the cyclobutyl ring itself could improve binding affinity and pharmacokinetic properties. mdpi.com

The 6-amino Group: While the amine is a key feature, derivatization to amides, ureas, or other functional groups can create new interaction points with the target protein, potentially leading to enhanced potency or altered selectivity profiles.

The synthesis of these novel analogues will leverage modern organic chemistry techniques, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), which allow for the efficient and controlled introduction of diverse substituents. mdpi.com Each new derivative would be systematically evaluated to build a comprehensive SAR model, guiding the design of compounds with superior therapeutic profiles.

Exploration of Allosteric Modulation and Multi-Targeting Approaches

Beyond traditional orthosteric inhibition (where a drug binds to the active site of a target), future research on this compound analogues will delve into more nuanced mechanisms of action.

Allosteric Modulation: Allosteric modulators bind to a site on the target protein that is distinct from the primary (orthosteric) binding site. nih.gov This binding event induces a conformational change in the protein, which in turn modulates the activity of the active site. nih.gov This approach offers several advantages, including higher target specificity and a more subtle, physiological modulation of target activity. Investigating whether derivatives of this compound can act as positive or negative allosteric modulators for key receptors or enzymes represents a significant frontier. nih.govnih.govgrafiati.com This could lead to drugs with novel pharmacological profiles and potentially fewer side effects.

Multi-Targeting Approaches: Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. mdpi.com A multi-targeting or polypharmacology approach aims to design single molecules that can interact with several relevant targets simultaneously. crimsonpublishers.com Future design strategies could involve creating hybrid molecules that fuse the this compound scaffold with other pharmacophores known to inhibit complementary targets. For instance, a derivative could be designed to inhibit both a primary kinase and a downstream signaling protein, offering a synergistic therapeutic effect. mdpi.com

Integration of High-Throughput Screening and "-Omics" Technologies in Research

To accelerate the discovery and characterization of novel this compound derivatives, the integration of high-throughput and data-rich methodologies is essential.

High-Throughput Screening (HTS): HTS allows for the rapid, automated testing of hundreds of thousands of chemical compounds against a specific biological target. enamine.net Large libraries of this compound analogues can be screened to identify initial "hits" with desired activity. Modern HTS encompasses a wide range of assay formats, including biochemical assays (e.g., fluorescence polarization, FRET) and cell-based assays that measure downstream cellular events. enamine.net

"-Omics" Technologies: These technologies provide a global view of molecular changes within a cell or organism. nih.govmdpi.com Integrating omics into the research pipeline for this compound analogues can provide profound insights. By treating cells with these compounds and analyzing the subsequent changes, researchers can elucidate mechanisms of action, identify biomarkers for efficacy, and uncover potential off-target effects. nih.govnih.govmdpi.com

| Omics Technology | Description | Application in this compound Research |

| Genomics | Study of the complete set of DNA (genome), including gene mutations and variations. | Identify genetic markers that predict sensitivity or resistance to drug analogues. |

| Transcriptomics | Analysis of the complete set of RNA transcripts (transcriptome) to quantify gene expression. mdpi.com | Determine how a compound alters gene expression profiles, revealing the pathways it modulates. |

| Proteomics | Large-scale study of proteins, their structures, and functions. mdpi.comnih.gov | Identify the direct protein targets of a compound and observe changes in protein expression and post-translational modifications. |

| Metabolomics | Systematic study of the unique chemical fingerprints that specific cellular processes leave behind (metabolites). mdpi.com | Understand how a compound affects cellular metabolism and identify metabolic pathways impacted by its activity. |

These integrated approaches allow for a more holistic understanding of a compound's biological effects, moving beyond a single target to a systems-level perspective. researchgate.net

Application of Artificial Intelligence and Machine Learning in Rational Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving the predictive power of computational models. nih.govmdpi.comresearchgate.net These technologies can be applied at various stages of research on this compound.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. crimsonpublishers.comnih.gov By providing the model with the this compound scaffold and a set of desired characteristics (e.g., high potency, selectivity, good ADMET properties), these algorithms can generate novel, synthesizable derivatives that medicinal chemists may not have conceived. mdpi.com

Predictive Modeling: ML algorithms can be trained on existing experimental data to build predictive models for various endpoints, including:

Target Binding Affinity: Predicting how strongly a new derivative will bind to its target protein. mdpi.com

Pharmacokinetics and Toxicity (ADMET): Forecasting the absorption, distribution, metabolism, excretion, and potential toxicity of a molecule before it is synthesized, saving time and resources. mdpi.comresearchgate.net

By analyzing vast datasets, AI can identify subtle patterns and relationships that are often missed by conventional analysis, leading to more efficient lead optimization and a higher probability of success. nih.govmdpi.com

| AI/ML Tool/Technique | Application in Drug Discovery |

| Generative Adversarial Networks (GANs) | De novo design of novel molecular structures with optimized pharmacological profiles. nih.gov |

| Graph Neural Networks (GNNs) | Representing molecules as graphs to predict their properties and interactions with proteins. researchgate.net |

| Reinforcement Learning | Iteratively optimizing molecular structures to meet multiple desired criteria simultaneously. crimsonpublishers.com |

| Deep Learning | Analyzing complex biological data, such as medical images or "-omics" data, to identify new targets or predict patient response. researchgate.net |

Uncovering Novel Pharmacological Targets and Biological Pathways for this compound Analogues

While initial research may focus on a specific, intended target for this compound, its analogues may possess unexpected biological activities. A key future direction is to systematically uncover these novel targets and pathways.

This can be achieved through "unbiased" screening approaches. For instance, a highly potent and selective derivative could be used in chemoproteomics experiments. In this technique, the compound is modified to act as a "bait" to capture its interacting proteins from a cell lysate. These captured proteins are then identified using mass spectrometry, potentially revealing new and unexpected targets.

Furthermore, the data generated from transcriptomics and proteomics experiments (as described in 7.3) can be analyzed with advanced bioinformatics tools to identify signaling pathways that are significantly perturbed by the compound. mdpi.com This could reveal that a compound designed for one target family (e.g., kinases) also modulates another, such as nuclear receptors or epigenetic enzymes. nih.gov Discovering these novel activities can open up entirely new therapeutic indications for the this compound scaffold.

Advanced Structural Biology and Biophysical Techniques for Ligand-Target Complex Characterization

A deep understanding of how a compound binds to its target at the atomic level is fundamental for rational drug design. nih.gov Advanced structural and biophysical techniques are critical for characterizing the interaction between this compound analogues and their protein targets.

Structural Biology:

X-ray Crystallography: This technique provides high-resolution 3D structures of the ligand-protein complex, revealing the precise binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and any conformational changes in the protein upon binding. nih.govnih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful tool for determining the structure of large protein complexes that are difficult to crystallize.

Biophysical Techniques: These methods are used to quantify the binding interaction in solution.

| Technique | Principle | Information Gained |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface as the ligand binds to an immobilized target protein. enamine.net | Binding kinetics (on-rate, off-rate) and affinity (KD). |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event. | Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH, entropy ΔS). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes changes in the magnetic properties of atomic nuclei upon ligand binding. grafiati.com | Identifies the binding site on the protein and provides information on the dynamics of the interaction. |

| Thermal Shift Assay (TSA) | Measures the change in a protein's melting temperature upon ligand binding. enamine.net | Confirms direct binding and can be used for screening. |